Lapisteride
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Overview
Description
Preparation Methods
The synthesis of Lapisteride involves several steps, starting with the preparation of the core steroid structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core steroid structure is synthesized through a series of reactions involving the formation of the androstene ring system.
Functionalization: The core structure is then functionalized by introducing the necessary functional groups, such as the methoxyphenyl group and the carboxamide group.
Final modifications:
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Lapisteride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Substitution reactions can take place at the methoxyphenyl group, where the methoxy group can be replaced with other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a dual inhibitor of 5α-reductase, Lapisteride is used in research to study the enzyme’s role in steroid metabolism.
Biology: The compound is used to investigate the biological pathways involving 5α-reductase and its impact on androgenic activity.
Mechanism of Action
Lapisteride exerts its effects by inhibiting both isoforms of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, this compound reduces the levels of dihydrotestosterone, thereby mitigating conditions like benign prostatic hyperplasia and androgenic alopecia . The molecular targets involved include the active sites of the 5α-reductase isoforms, where this compound binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Lapisteride is unique in its dual inhibition of both isoforms of 5α-reductase. Similar compounds include:
Finasteride: A selective inhibitor of type II 5α-reductase, used primarily for the treatment of benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: Another dual inhibitor of both isoforms of 5α-reductase, used for similar indications as this compound.
Compared to Finasteride, this compound offers the advantage of inhibiting both isoforms of the enzyme, potentially providing a more comprehensive reduction in dihydrotestosterone levels. it was never marketed, possibly due to issues related to efficacy, safety, or commercial viability .
Properties
CAS No. |
142139-60-4 |
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Molecular Formula |
C29H40N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1 |
InChI Key |
NAGKTIAFDQEFJI-DPMIIFTQSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CS 891 CS-891 CS891 cpd N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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